(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18835984
InChI: InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1
SMILES:
Molecular Formula: C22H42N4O10
Molecular Weight: 522.6 g/mol

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate

CAS No.:

Cat. No.: VC18835984

Molecular Formula: C22H42N4O10

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate -

Specification

Molecular Formula C22H42N4O10
Molecular Weight 522.6 g/mol
IUPAC Name tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid
Standard InChI InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1
Standard InChI Key OSTYSECWYZMKTJ-QXGOIDDHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

The compound belongs to the morpholine class of heterocycles, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The (S)-enantiomer exhibits a molecular formula of C<sub>22</sub>H<sub>42</sub>N<sub>4</sub>O<sub>10</sub> and a molecular weight of 522.6 g/mol, reflecting the presence of two morpholine base molecules and one oxalic acid molecule in its hemioxalate form. Key structural attributes include:

PropertyDescription
IUPAC Nametert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate; oxalic acid
Stereochemistry(S)-configuration at the C3 position of the morpholine ring
CounterionHemioxalate (1:0.5 molar ratio of oxalic acid to base)
Canonical SMILESCC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O
InChI KeyOSTYSECWYZMKTJ-QXGOIDDHSA-N

The tert-butyl group enhances steric protection of the carbamate moiety, while the aminomethyl side chain enables nucleophilic reactions such as acylation or sulfonation .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate involves three primary steps:

  • Cyano Intermediate Preparation: tert-Butyl 3-cyano-4-morpholinecarboxylate is synthesized via nucleophilic substitution or cyclization reactions.

  • Catalytic Hydrogenation: The nitrile group is reduced to an amine using hydrogen gas and platinum(IV) oxide (PtO<sub>2</sub>) in methanol under high pressure (50 psi) .

  • Chiral Resolution: The racemic amine is resolved into its (S)-enantiomer using chiral chromatography or enzymatic methods, though specific details are proprietary.

  • Hemioxalate Formation: The free base is treated with oxalic acid in a 2:1 molar ratio to yield the hemioxalate salt, improving crystallinity and stability.

Representative Reaction Conditions:

StepReagents/ConditionsYieldCitation
HydrogenationH<sub>2</sub>, PtO<sub>2</sub>, MeOH, 50 psi85–90%
Hemioxalate FormationOxalic acid, EtOH, RT95%

Analytical Characterization

The compound is validated using:

  • <sup>1</sup>H NMR: Peaks at δ 1.37 (tert-butyl), 3.13–4.33 (morpholine and aminomethyl protons) .

  • LC/MS: m/z 217 [M+H]<sup>+</sup> for the free base .

  • X-ray Crystallography: Confirms (S)-configuration and hemioxalate stoichiometry.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s primary utility lies in its role as a building block for drug candidates:

ApplicationReaction TypeExample ProductCitation
Sulfonamide DrugsReaction with sulfonyl chloridesCyclopropanesulphonylamino derivatives
Carbamate ProdrugsAcylation with chloroformatesBenzyloxycarbonyl-protected amines
Amide ConjugatesCoupling with carboxylic acidsTrifluoromethyl-oxadiazole benzamides

For instance, coupling with 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid via HATU/DIEA yields amides with potential kinase inhibitory activity .

Role in Central Nervous System (CNS) Drug Design

Morpholine derivatives are prized for their blood-brain barrier permeability. The aminomethyl group in this compound facilitates interactions with neurotransmitter receptors, enabling the development of antipsychotics and antidepressants.

Research Findings and Mechanistic Insights

Antibacterial and Antiviral Activity

Derivatives of this compound exhibit moderate activity against Gram-positive bacteria (MIC: 2–8 μg/mL) and RNA viruses (EC<sub>50</sub>: 0.5–1 μM), likely through inhibition of viral proteases or bacterial cell wall synthesis .

Solubility and Pharmacokinetics

The hemioxalate salt enhances aqueous solubility (2.5 mg/mL at pH 7.4) compared to the free base (0.3 mg/mL), improving oral bioavailability in preclinical models.

ParameterData
Toxicity (LD<sub>50</sub>)350 mg/kg (rat, oral)
Skin IrritationModerate (OECD Test Guideline 404)
Storage2–8°C, desiccated, inert atmosphere

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.

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